molecular formula C24H26MgO8 B12297315 Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate CAS No. 26011-83-6

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate

Cat. No.: B12297315
CAS No.: 26011-83-6
M. Wt: 466.8 g/mol
InChI Key: NRMWCJKNPLZLMY-MDKZCBALSA-L
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Description

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is an organometallic compound that features a magnesium ion coordinated to a 3-(2,4-dimethoxyphenyl)-2-butenoate ligand

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate typically involves the reaction of 3-(2,4-dimethoxyphenyl)-2-butenoic acid with a magnesium salt, such as magnesium chloride or magnesium acetate, under controlled conditions. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or diethyl ether, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired magnesium complex.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering the oxidation state of the magnesium ion.

    Substitution: The ligand can undergo substitution reactions, where the 2,4-dimethoxyphenyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide or hydroxide, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate has several scientific research applications, including:

    Organic Synthesis: The compound can be used as a catalyst or reagent in organic synthesis, facilitating the formation of carbon-carbon and carbon-heteroatom bonds.

    Medicinal Chemistry: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Material Science: The compound’s unique properties make it suitable for the development of advanced materials, such as polymers and nanomaterials.

    Biological Studies: Researchers may explore its interactions with biological molecules to understand its potential as a bioactive agent.

Mechanism of Action

The mechanism by which Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate exerts its effects involves the coordination of the magnesium ion to the 3-(2,4-dimethoxyphenyl)-2-butenoate ligand. This coordination can influence the compound’s reactivity and stability, allowing it to participate in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.

Comparison with Similar Compounds

Similar Compounds

    Magnesium 3-(2,4-dimethoxyphenyl)-2-propanoate: Similar structure but with a propanoate ligand instead of a butenoate ligand.

    Magnesium 3-(2,4-dimethoxyphenyl)-2-pentenoate: Similar structure but with a pentenoate ligand.

Uniqueness

Magnesium 3-(2,4-dimethoxyphenyl)-2-butenoate is unique due to the specific arrangement of its ligand, which can impart distinct chemical properties and reactivity compared to other magnesium complexes

Properties

CAS No.

26011-83-6

Molecular Formula

C24H26MgO8

Molecular Weight

466.8 g/mol

IUPAC Name

magnesium;(E)-3-(2,4-dimethoxyphenyl)but-2-enoate

InChI

InChI=1S/2C12H14O4.Mg/c2*1-8(6-12(13)14)10-5-4-9(15-2)7-11(10)16-3;/h2*4-7H,1-3H3,(H,13,14);/q;;+2/p-2/b2*8-6+;

InChI Key

NRMWCJKNPLZLMY-MDKZCBALSA-L

Isomeric SMILES

C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.C/C(=C\C(=O)[O-])/C1=C(C=C(C=C1)OC)OC.[Mg+2]

Canonical SMILES

CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.CC(=CC(=O)[O-])C1=C(C=C(C=C1)OC)OC.[Mg+2]

Origin of Product

United States

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